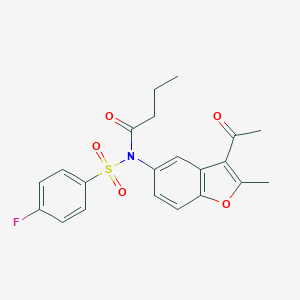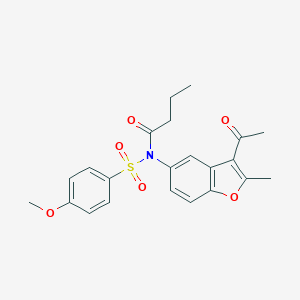![molecular formula C33H25Cl2NO5S B285028 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate, also known as CSN-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways, which are involved in cancer and inflammation. Additionally, this compound has been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis and has neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, this compound has been found to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing the accumulation of beta-amyloid plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate for lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the study of its pharmacokinetics and toxicity. Additionally, the combination of this compound with other drugs or therapies could potentially enhance its therapeutic effects.
Méthodes De Synthèse
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-isopropylphenylsulfonylamine and 1-naphthol to form this compound.
Applications De Recherche Scientifique
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C33H25Cl2NO5S |
|---|---|
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
[4-[(4-chlorobenzoyl)-(4-propan-2-ylphenyl)sulfonylamino]naphthalen-1-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C33H25Cl2NO5S/c1-21(2)22-11-17-27(18-12-22)42(39,40)36(32(37)23-7-13-25(34)14-8-23)30-19-20-31(29-6-4-3-5-28(29)30)41-33(38)24-9-15-26(35)16-10-24/h3-21H,1-2H3 |
Clé InChI |
FSEKBXXIUQQOAT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)

![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)

![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
